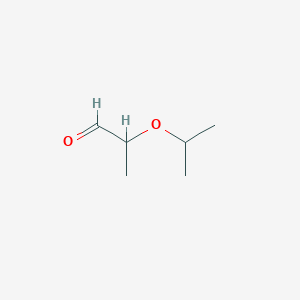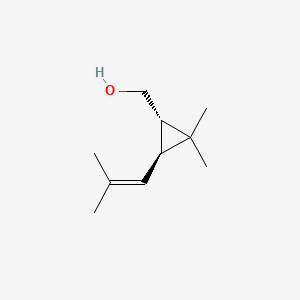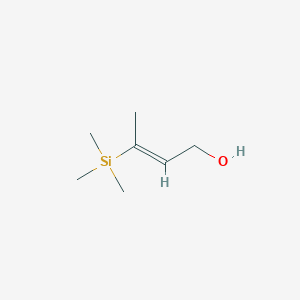
BARIUM CALCIUM TUNGSTEN OXIDE 99.9per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium calcium tungsten oxide, with a purity of 99.9 percent, is a compound that combines barium, calcium, and tungsten with oxygen. . This compound is known for its unique properties and applications in various fields, including material science and electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium calcium tungsten oxide can be synthesized through solid-state reactions. The typical method involves mixing stoichiometric amounts of barium oxide (BaO), calcium oxide (CaO), and tungsten trioxide (WO3). The mixture is then heated at high temperatures, usually around 1200-1400°C, to facilitate the reaction and form the desired compound .
Industrial Production Methods
In industrial settings, the production of barium calcium tungsten oxide follows similar principles but on a larger scale. The raw materials are carefully measured and mixed in large reactors. The mixture is then subjected to high-temperature furnaces to ensure complete reaction and formation of the compound. The final product is often in the form of a fine powder, which can be further processed or used directly in various applications .
Chemical Reactions Analysis
Types of Reactions
Barium calcium tungsten oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen at high temperatures, leading to the formation of higher oxides.
Reduction: It can be reduced by hydrogen or carbon monoxide to form lower oxides or elemental tungsten.
Substitution: The compound can undergo substitution reactions where one of the metal ions is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically involves hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Involves the use of metal salts in a molten state or in solution.
Major Products Formed
Oxidation: Higher oxides of tungsten.
Reduction: Lower oxides of tungsten or elemental tungsten.
Substitution: New compounds with different metal ions replacing barium or calcium.
Scientific Research Applications
Barium calcium tungsten oxide has a wide range of applications in scientific research:
Material Science: Used in the development of advanced ceramics and composite materials due to its high thermal stability and unique electrical properties.
Electronics: Employed in the manufacturing of capacitors, resistors, and other electronic components because of its dielectric properties.
Battery Manufacturing: Utilized in the production of battery electrodes, enhancing the performance and longevity of batteries.
Catalysis: Acts as a catalyst in various chemical reactions, improving reaction rates and efficiency.
Mechanism of Action
The mechanism by which barium calcium tungsten oxide exerts its effects is primarily related to its crystal structure and electronic configuration. The compound’s unique arrangement of barium, calcium, and tungsten ions within the crystal lattice allows for efficient charge transfer and storage. This makes it an excellent material for use in electronic devices and energy storage systems .
Comparison with Similar Compounds
Similar Compounds
Barium titanate (BaTiO3): Known for its ferroelectric properties and used in capacitors and sensors.
Calcium tungstate (CaWO4): Used in scintillation detectors and phosphors.
Strontium tungsten oxide (SrWO4): Employed in optical and electronic applications.
Uniqueness
Barium calcium tungsten oxide stands out due to its combination of high thermal stability, unique dielectric properties, and versatility in various applications. Unlike barium titanate, which is primarily used for its ferroelectric properties, barium calcium tungsten oxide offers a broader range of applications, including catalysis and battery manufacturing .
Properties
CAS No. |
15552-14-4 |
|---|---|
Molecular Formula |
Ba2CaO6W-6 |
Molecular Weight |
594.6 g/mol |
IUPAC Name |
calcium;barium(2+);oxygen(2-);tungsten |
InChI |
InChI=1S/2Ba.Ca.6O.W/q3*+2;6*-2; |
InChI Key |
PPWVVRZJNVJBTO-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ba+2].[Ba+2].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)
